4,4'-(Hexane-3,4-diyl)dicyclohexanone
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Overview
Description
4,4’-(Hexane-3,4-diyl)dicyclohexanone is an organic compound with the molecular formula C18H30O2. It belongs to the class of aliphatic cyclic hydrocarbons and is characterized by two cyclohexanone rings connected by a hexane chain. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexane-3,4-diyl)dicyclohexanone typically involves the reaction of cyclohexanone with hexane-3,4-diol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-(Hexane-3,4-diyl)dicyclohexanone is often achieved through large-scale batch or continuous processes. These methods involve the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Hexane-3,4-diyl)dicyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
4,4’-(Hexane-3,4-diyl)dicyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Hexane-3,4-diyl)dicyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): A derivative with bromine substituents, used in industrial applications.
4,4’-(Hex-3-ene-3,4-diyl)diphenol: A similar compound with phenol groups, known for its estrogenic activity.
Uniqueness
4,4’-(Hexane-3,4-diyl)dicyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
33665-35-9 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[4-(4-oxocyclohexyl)hexan-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-14,17-18H,3-12H2,1-2H3 |
InChI Key |
PDJCYKNESXITTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(=O)CC1)C(CC)C2CCC(=O)CC2 |
Origin of Product |
United States |
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